

Early Clinical Trial Data for GLPG-3221: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

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This technical guide provides a comprehensive overview of the early clinical development of **GLPG-3221**, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The development of this compound was initiated by Galapagos NV in collaboration with AbbVie as a potential component of a triple-combination therapy for cystic fibrosis (CF) patients, particularly those with the F508del mutation.

Introduction to GLPG-3221

GLPG-3221 was designed to address the underlying molecular defect in the most common form of cystic fibrosis, caused by the F508del mutation in the CFTR gene. This mutation leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. As a C2 corrector, **GLPG-3221** aimed to improve the processing and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma membrane.

The therapeutic strategy centered on a triple-combination approach, integrating a C1 corrector, a C2 corrector (like **GLPG-3221**), and a potentiator. This combination was intended to restore CFTR function to a level that would provide significant clinical benefit to patients.

Preclinical Data

In preclinical studies, triple combinations of CFTR modulators from the Galapagos portfolio, which included molecules with the C2 corrector mechanism of **GLPG-3221**, demonstrated a significant increase in chloride transport in in-vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation.

Early Clinical Development: Phase 1 Trial

A Phase 1 clinical trial for **GLPG-3221** was initiated in November 2017 in Belgium.^{[1][2]} This study was designed as a randomized, double-blind, placebo-controlled, single-center trial to evaluate the safety, tolerability, and pharmacokinetics of **GLPG-3221** in healthy volunteers.^{[1][2]}

Note: Despite the initiation of this Phase 1 trial, specific quantitative data regarding the safety, tolerability, and pharmacokinetic outcomes have not been made publicly available through press releases, scientific publications, or conference presentations.

Program Status Update

In October 2018, AbbVie assumed full responsibility for the development and commercialization of the entire cystic fibrosis portfolio from Galapagos.^{[3][4][5]} Later, in April 2022, AbbVie announced the discontinuation of a Phase 2 study of a triple-combination therapy for cystic fibrosis that included a C2 corrector.^[6] While it has not been officially confirmed that **GLPG-3221** was the C2 corrector in this discontinued trial, the timeline of events suggests a shift in the development strategy for the triple-combination therapy. Furthermore, in January 2025, Galapagos announced a strategic reorganization to focus on cell therapy in oncology and to seek partners for its small molecule assets.^[7]

Data Presentation

As no quantitative data from the Phase 1 clinical trial of **GLPG-3221** have been publicly disclosed, a data table cannot be provided.

Experimental Protocols

The specific experimental protocol for the **GLPG-3221** Phase 1 trial is not publicly available. However, a representative protocol for a first-in-human, single and multiple ascending dose (SAD/MAD) study in healthy volunteers is provided below for illustrative purposes.

Representative Phase 1 SAD/MAD Clinical Trial Protocol

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of [Investigational Drug] in Healthy Adult Subjects.

1. Study Objectives:

- Primary Objectives:
 - To assess the safety and tolerability of single ascending oral doses of [Investigational Drug] in healthy subjects.
 - To assess the safety and tolerability of multiple ascending oral doses of [Investigational Drug] administered daily for [e.g., 14] days in healthy subjects.
- Secondary Objectives:
 - To characterize the single-dose pharmacokinetic (PK) profile of [Investigational Drug] and its metabolites.
 - To characterize the multiple-dose PK profile of [Investigational Drug] and its metabolites at steady state.
 - To assess the effect of food on the bioavailability of [Investigational Drug].

2. Study Design:

- Part A: Single Ascending Dose (SAD)
 - Sequential dose-escalation cohorts of healthy subjects.
 - Within each cohort, subjects are randomized to receive a single oral dose of [Investigational Drug] or placebo in a [e.g., 6:2] ratio.
 - Dose escalation to the next cohort is based on a review of safety and tolerability data from the preceding cohort.

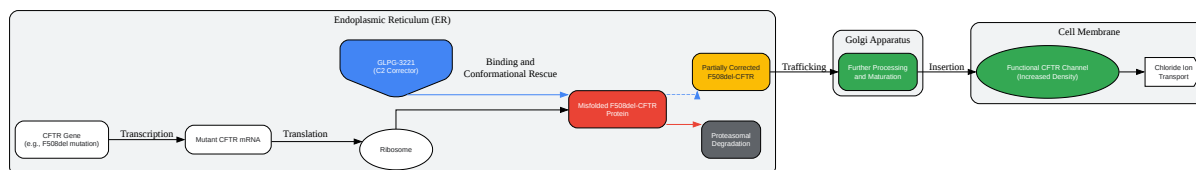
- Part B: Multiple Ascending Dose (MAD)
 - Sequential dose-escalation cohorts of healthy subjects.
 - Within each cohort, subjects are randomized to receive daily oral doses of [Investigational Drug] or placebo for [e.g., 14] days in a [e.g., 8:2] ratio.
 - Dose escalation decisions are based on a review of safety, tolerability, and PK data from the SAD part and preceding MAD cohorts.

3. Key Assessments:

- Safety and Tolerability:
 - Monitoring of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.
 - Regular monitoring of vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
 - Physical examinations.
- Pharmacokinetics:
 - Serial blood sampling for the measurement of plasma concentrations of [Investigational Drug] and its major metabolites at predefined time points post-dose.
 - Urine collection for the determination of renal excretion of [Investigational Drug] and its metabolites.
 - PK parameters to be calculated include: C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, t_{1/2}, CL/F, and V_z/F. For the MAD part, C_{min}, C_{avg}, and accumulation ratio will also be determined.

Mandatory Visualizations

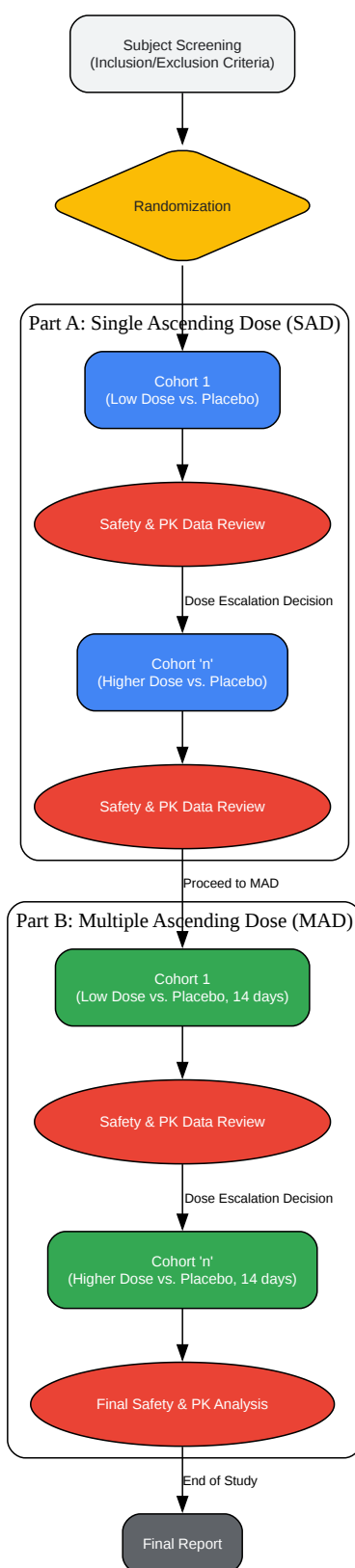
Signaling Pathway of a CFTR Corrector



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Caption: Mechanism of action of a CFTR C2 corrector like **GLPG-3221**.

Experimental Workflow for a Phase 1 SAD/MAD Trial



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Caption: Representative workflow of a Phase 1 SAD/MAD clinical trial.

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References

- 1. glpg.com [glpg.com]
- 2. | BioWorld [bioworld.com]
- 3. AbbVie Takes Over Galapagos Cystic Fibrosis Collaboration Instead of Walking Away - BioSpace [biospace.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. glpg.com [glpg.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. glpg.com [glpg.com]
- To cite this document: BenchChem. [Early Clinical Trial Data for GLPG-3221: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12423781#early-clinical-trial-data-for-glpg-3221\]](https://www.benchchem.com/product/b12423781#early-clinical-trial-data-for-glpg-3221)

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